3-(2'-Chlorophenyl)-7-ethoxy-4-phenylcoumarin
Overview
Description
3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. The structure of 3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin includes a coumarin core with a 2’-chlorophenyl group at the 3-position, an ethoxy group at the 7-position, and a phenyl group at the 4-position.
Preparation Methods
The synthesis of 3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’-chlorobenzaldehyde, ethyl acetoacetate, and phenylacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 2’-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the coumarin core.
Substitution: The final step involves the substitution of the ethoxy group at the 7-position and the phenyl group at the 4-position using appropriate reagents and conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2’-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the ethoxy group and formation of corresponding hydroxy derivatives.
Scientific Research Applications
3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: It is used in biological studies to investigate its potential as an enzyme inhibitor or as a fluorescent marker for imaging studies.
Medicine: The compound is explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural and photophysical properties.
Mechanism of Action
The mechanism of action of 3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin can be compared with other similar compounds, such as:
3-(2’-Chlorophenyl)-4-phenylcoumarin: Lacks the ethoxy group at the 7-position, which may affect its biological activity and photophysical properties.
7-Ethoxy-4-phenylcoumarin: Lacks the 2’-chlorophenyl group at the 3-position, which may influence its chemical reactivity and interactions with molecular targets.
4-Phenylcoumarin: Lacks both the 2’-chlorophenyl and ethoxy groups, resulting in different chemical and biological properties.
The presence of the 2’-chlorophenyl, ethoxy, and phenyl groups in 3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin contributes to its unique chemical and biological characteristics, making it a valuable compound for various scientific and industrial applications.
Biological Activity
3-(2'-Chlorophenyl)-7-ethoxy-4-phenylcoumarin is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, including its inhibitory effects on enzymes, anticancer properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the coumarin class, characterized by a benzopyrone structure. The presence of a chlorophenyl group and an ethoxy substituent at specific positions enhances its biological activity. The molecular formula is CHClO, with a molecular weight of 344.79 g/mol.
1. Enzyme Inhibition
One of the primary areas of research for this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are significant in treating hyperpigmentation disorders and as potential therapeutic agents in melanoma.
- Inhibition Studies : Research indicates that this compound exhibits potent inhibition of mushroom tyrosinase, with IC values demonstrating competitive inhibition mechanisms. For example, studies have shown IC values ranging from 17.22 µM to 51.11 µM compared to standard inhibitors like kojic acid .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines, particularly breast cancer.
- Cell Line Studies : In vitro assays against the MCF-7 breast cancer cell line revealed that this compound has significant cytotoxic effects. The reported IC values vary depending on structural modifications; for instance, compounds with specific substitutions on the phenyl ring showed enhanced activity .
The mechanism by which this coumarin derivative exerts its effects involves:
- Reactive Oxygen Species (ROS) : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Some studies suggest that it may cause cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of coumarins:
Substituent | Effect on Activity |
---|---|
Chlorine at ortho position | Increases potency against cancer cells |
Ethoxy group at C7 | Enhances solubility and bioavailability |
Hydroxyl groups | Generally increase tyrosinase inhibition |
Research indicates that modifications to the phenyl rings significantly impact both anticancer and enzyme inhibitory activities .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Tyrosinase Inhibition :
- Anticancer Activity Assessment :
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-4-phenylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c1-2-26-16-12-13-18-20(14-16)27-23(25)22(17-10-6-7-11-19(17)24)21(18)15-8-4-3-5-9-15/h3-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSKMBHINYDUSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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